4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine
CAS No.:
Cat. No.: VC15860935
Molecular Formula: C9H12ClN3O
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClN3O |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 4-chloro-6-(oxan-4-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C9H12ClN3O/c10-8-5-7(12-9(11)13-8)6-1-3-14-4-2-6/h5-6H,1-4H2,(H2,11,12,13) |
| Standard InChI Key | OGEAKXBZLPCVNB-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1C2=CC(=NC(=N2)N)Cl |
Introduction
4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine is an organic compound belonging to the pyrimidine family. It features a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, a chlorine atom at position 4, and a tetrahydro-2H-pyran-4-yl group at position 6. This unique structure contributes to its potential biological activities and applications in medicinal chemistry .
Chemical Reactivity
The compound can undergo various chemical reactions, including oxidation with reagents like potassium permanganate and substitution reactions with nucleophiles.
Synthesis and Preparation
The synthesis of 4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine typically involves multiple steps, which may vary based on desired yield and purity. Optimization is often required for industrial applications.
Biological Activity
Compounds with similar structures are often explored for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the tetrahydro-2H-pyran group may enhance solubility and bioavailability, making it a candidate for further biological evaluation.
Interaction Studies
Interaction studies involving this compound are crucial for understanding its mechanism of action. These studies assess how the compound interacts with specific enzymes, receptors, or proteins within biological systems. For instance, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation and pain signaling pathways.
Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 4-Chloro-6-isopropylpyrimidin-2-amine | Contains an isopropyl group instead of tetrahydro group |
| 2-Amino-4-chloro-6-methylpyrimidine | Lacks the tetrahydro group; simpler structure |
| 4-Chloro-N-(tetrahydro-2H-pyran) pyrimidinamine | Similar pyrimidine structure but without amino group |
| 6-Methylpyrimidin-2-amines | Lacks chlorine substitution; different biological profile |
The unique substitution pattern of 4-Chloro-6-(tetrahydro-2H-pyran-4-YL)pyrimidin-2-amine imparts distinct chemical and biological properties compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume